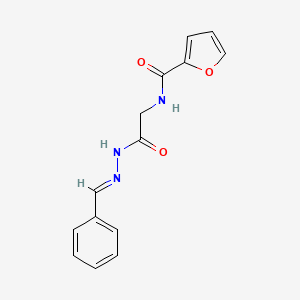
(E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H13N3O3 and its molecular weight is 271.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H13N3O3, with a molecular weight of 271.276 g/mol. The compound features a furan ring, a hydrazine derivative, and an amide functional group, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented, showcasing its potential as an antibacterial agent.
Anticancer Activity
The anticancer effects of this compound have also been explored in various cancer cell lines. Notably, it has shown promising results against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 15.5 | Significant inhibition of cell proliferation |
| MCF-7 | 12.0 | Induction of apoptosis |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : Studies suggest that the compound interacts with DNA, potentially disrupting replication processes.
- Induction of Apoptosis : Evidence indicates that it may trigger programmed cell death in cancer cells through intrinsic pathways.
- Antioxidant Activity : The compound may exhibit antioxidant properties that contribute to its protective effects against cellular damage.
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy in HepG2 Cells
A study assessed the efficacy of this compound on HepG2 cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 15.5 µM, indicating strong anticancer potential compared to standard treatments like doxorubicin .
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against a panel of bacterial strains. The results demonstrated effective antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, with an MIC value of 16 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:
- Hydrazine Moiety : Essential for enhancing both anticancer and antimicrobial effects.
- Furan Ring : Contributes to the compound's lipophilicity and overall bioactivity.
- Substituents on the Benzylidene Group : Modifications can significantly alter potency; electron-donating groups tend to enhance activity .
Properties
IUPAC Name |
N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-13(10-15-14(19)12-7-4-8-20-12)17-16-9-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,19)(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNHYYCPYNCUFW-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














